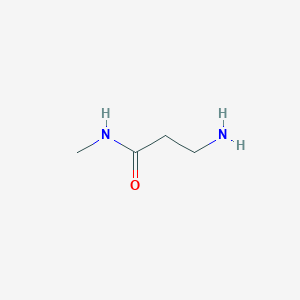

3-amino-N-methylpropanamide

説明

Contextualizing 3-Amino-N-methylpropanamide within Amide Chemistry Research

Amides are a fundamental class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. They are prevalent in nature, forming the backbone of proteins, and are crucial in numerous chemical and biological processes. Within this broad category, this compound is classified as a secondary amide, as the nitrogen atom of the amide group is attached to one alkyl group (a methyl group) and a hydrogen atom. unimed.edu.ng Its structure also contains a primary amino group (-NH2) at the β-position relative to the carbonyl group, which significantly influences its chemical reactivity and utility.

The presence of both a nucleophilic amino group and an amide linkage within the same small molecule provides a unique chemical profile. This duality allows it to participate in a wide range of chemical transformations, making it a valuable intermediate in organic synthesis. Research in amide chemistry often explores the synthesis, reactivity, and application of these compounds. The study of this compound and its derivatives contributes to a deeper understanding of structure-activity relationships and the development of novel synthetic methodologies.

Significance of this compound as a Research Scaffold

A research scaffold is a core chemical structure that can be systematically modified to create a library of related compounds. This compound serves as an excellent scaffold due to its distinct functional groups, which can be independently and selectively modified. The primary amine allows for reactions such as acylation, alkylation, and the formation of Schiff bases, while the amide bond can be hydrolyzed or modified. This versatility enables chemists to synthesize a diverse array of derivatives with tailored properties.

The utility of this compound as a scaffold is evident in its application as a building block in the synthesis of more complex molecules, including those with potential biological activity. evitachem.com For instance, it can be used in coupling reactions to generate bioactive hybrids. Its structural features are also valuable in studying enzyme-substrate interactions and protein-ligand binding.

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound has followed several key trajectories:

Synthetic Methodology: A significant area of research focuses on developing efficient and scalable synthetic routes to this compound and its derivatives. google.com Methods such as nucleophilic substitution and amidation reactions are commonly employed. For example, reacting methylamine (B109427) with a β-amino acid derivative is a known synthetic pathway. Another approach involves the condensation of its hydrochloride salt with other molecules.

Medicinal Chemistry: The scaffold of this compound is a recurring motif in the design of new therapeutic agents. Researchers have synthesized and investigated numerous derivatives for their potential biological activities. For example, derivatives have been explored for their interactions with biological targets like enzymes and receptors. The ability to create libraries of related compounds allows for the systematic exploration of structure-activity relationships to optimize for desired biological effects.

Materials Science: The amide functional group in this compound and its derivatives allows for their incorporation into polymers. This can enhance the mechanical properties and thermal stability of the resulting materials.

Defining the Scope of Academic Inquiry into this compound

Academic inquiry into this compound is primarily focused on its fundamental chemical properties, synthesis, and its application as a versatile building block in organic and medicinal chemistry. evitachem.com The scientific literature documents its use as a reagent and intermediate in the creation of more complex molecules. Research explores its role in the development of new catalysts and its utility in studying biological interactions at a molecular level. The investigation of its derivatives is a significant aspect of this inquiry, aiming to understand how structural modifications impact chemical and biological properties.

Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C4H10N2O nih.gov | C4H11ClN2O chembk.comnih.gov |

| Molecular Weight | 102.14 g/mol nih.gov | 138.59 g/mol nih.gov |

| CAS Number | 4874-18-4 nih.gov | 51739-61-8 nih.gov |

Interactive Data Table of this compound Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 3-Amino-N-butyl-N-methylpropanamide hydrochloride | C8H19ClN2O | 194.70 | N-butyl and N-methyl substitution on the amide nitrogen. chemsrc.com |

| 3-Amino-N-(5-bromo-2-methylphenyl)-N-methylpropanamide | C11H15BrN2O | 271.16 | A substituted aromatic ring on the amide nitrogen. molport.com |

| 3-{[(3-hydroxyoxolan-3-yl)methyl]amino}-N-methylpropanamide | C9H18N2O3 | 202.25 | A substituted oxolane ring attached to the amino group. enaminestore.com |

| 2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide | C7H11N5O | Not specified in provided context | An imidazole (B134444) ring attached to the propanamide backbone. ontosight.ai |

| 3-Amino-N-cyclobutyl-N-methylpropanamide | Not specified in provided context | Not specified in provided context | A cyclobutyl group on the amide nitrogen. chemicalbook.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-amino-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-6-4(7)2-3-5/h2-3,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJOJIJWHRDGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565013 | |

| Record name | N-Methyl-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4874-18-4 | |

| Record name | N-Methyl-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-N-methylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Amino N Methylpropanamide

Established Synthetic Routes for 3-Amino-N-methylpropanamide

Established synthetic routes for this compound primarily rely on well-understood and widely practiced chemical reactions. These methods often involve multiple steps, including the use of protecting groups and classical amide bond formation techniques.

The cornerstone of synthesizing this compound is the formation of the amide bond between a derivative of β-alanine and methylamine (B109427). This transformation is typically achieved through the use of coupling reagents that activate the carboxylic acid group of β-alanine, making it susceptible to nucleophilic attack by methylamine.

A common precursor for β-alanine is β-aminopropionitrile, which can be synthesized by the addition of ammonia (B1221849) to acrylonitrile. Subsequent hydrolysis of the nitrile group yields β-alanine. frontiersin.orgnjchm.com To form the target amide, the carboxylic acid of β-alanine must be activated. A variety of coupling reagents have been developed for this purpose, each with its own advantages and disadvantages in terms of reactivity, side products, and reaction conditions. nih.gov

Some of the most frequently used coupling reagents in organic synthesis that are applicable to the synthesis of this compound are listed in the table below. nih.gov

| Coupling Reagent | Full Name | Activating Mechanism |

| DCC | Dicyclohexylcarbodiimide | Forms an O-acylisourea intermediate. |

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Similar to DCC, forms a water-soluble urea (B33335) byproduct. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms an activated ester that is highly reactive towards amines. |

| CDI | 1,1'-Carbonyldiimidazole | Forms an acylimidazolide intermediate. |

The general reaction scheme involves the reaction of an N-protected β-alanine with methylamine in the presence of one of these coupling reagents. The choice of solvent is also crucial, with dipolar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) being commonly employed. ucl.ac.uk

Due to the presence of a reactive primary amino group in the β-alanine starting material, a protecting group strategy is essential to prevent self-polymerization or other unwanted side reactions during the amide bond formation step. The protecting group must be stable under the conditions of the coupling reaction and easily removable under mild conditions to yield the final product.

The most common amine protecting groups used in this context are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups.

| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions |

| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., trifluoroacetic acid, TFA) |

| Cbz (Z) | Benzyloxycarbonyl | Benzyl (B1604629) chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) |

The synthesis would therefore involve the initial protection of β-alanine, followed by the amide coupling with methylamine, and a final deprotection step to afford this compound.

More recent developments in amide bond formation have focused on the use of catalysts to avoid the generation of stoichiometric amounts of waste produced by traditional coupling reagents. catalyticamidation.info These catalytic methods are generally considered more atom-economical and environmentally friendly.

Boronic acid derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids. organic-chemistry.org For instance, catalysts like (2-(thiophen-2-ylmethyl)phenyl)boronic acid can promote the reaction between a carboxylic acid and an amine at room temperature. organic-chemistry.org Another approach involves the use of transition metal catalysts, such as ruthenium complexes, which can facilitate the dehydrogenative coupling of alcohols and amines to form amides, although this would require a different starting material than β-alanine. sigmaaldrich.com

While the specific application of these catalytic methods to the synthesis of this compound is not extensively documented, they represent a promising alternative to classical methods, potentially offering milder reaction conditions and a better environmental profile. catalyticamidation.info

Novel and Emerging Synthetic Approaches for this compound

The field of chemical synthesis is continually evolving, with a strong emphasis on developing more sustainable and efficient methodologies. These emerging approaches are guided by the principles of green chemistry and aim to reduce the environmental impact of chemical processes.

Sustainable synthesis of this compound can be approached from several angles, including the use of renewable starting materials and biocatalysis.

One key aspect is the sustainable production of the β-alanine precursor. Biological methods, such as the enzymatic decarboxylation of L-aspartic acid using L-aspartate-α-decarboxylase, offer a green alternative to chemical synthesis from petroleum-based feedstocks. njchm.com This enzymatic route proceeds under mild conditions and can achieve high conversion rates. njchm.com

Furthermore, biocatalytic methods are being developed for the amide bond formation step itself. Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), have been shown to catalyze the amidation of carboxylic acids with amines in non-aqueous, green solvents. nih.govrsc.org This enzymatic approach avoids the need for coupling reagents and often proceeds with high selectivity and under mild conditions. nih.govrsc.org

The application of green chemistry principles aims to minimize the environmental footprint of the synthesis of this compound. This involves a holistic assessment of the entire synthetic process, from starting materials to final product.

Key green chemistry principles applicable to this synthesis include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods are inherently more atom-economical than those using stoichiometric coupling reagents. ucl.ac.uk

Use of Safer Solvents : Replacing hazardous solvents like DMF and DCM with greener alternatives. ucl.ac.uk For instance, cyclopentyl methyl ether (CPME) has been identified as a more sustainable solvent for enzymatic amidation reactions. nih.gov Water is also being explored as a green solvent for direct amidation of esters. chemrxiv.org

Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption. The development of highly active catalysts can enable milder reaction conditions.

Waste Prevention : Minimizing the generation of waste throughout the synthetic sequence. This is a primary advantage of catalytic and biocatalytic methods over classical stoichiometric approaches. sigmaaldrich.com

The following table summarizes how green chemistry principles can be applied to the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention of Waste | Utilize catalytic methods over stoichiometric reagents to reduce byproduct formation. |

| Atom Economy | Employ direct amidation or enzymatic coupling to maximize the incorporation of starting material atoms into the product. |

| Less Hazardous Chemical Syntheses | Replace toxic coupling reagents and solvents with safer alternatives. |

| Use of Renewable Feedstocks | Synthesize the β-alanine precursor from renewable sources like L-aspartic acid via enzymatic conversion. |

| Catalysis | Employ catalysts (e.g., boronic acids, enzymes) to enhance reaction efficiency and reduce waste. |

By integrating these principles, the synthesis of this compound can be made more environmentally benign and economically viable.

Flow Chemistry Applications in this compound Production

The application of flow chemistry offers significant advantages for the production of this compound, particularly in terms of safety, efficiency, and scalability. Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product yields and purity. rsc.org The small reactor volumes inherent in flow chemistry mitigate the risks associated with handling potentially hazardous reagents and exothermic reactions, which can be a concern in traditional batch processes. rsc.org

Moreover, flow chemistry facilitates process automation and integration of in-line purification techniques. thieme-connect.de This can significantly reduce manual handling and processing times, leading to a more streamlined and efficient manufacturing process. The ability to telescope multiple reaction steps without isolating intermediates is a key advantage of continuous-flow synthesis, which can lead to a reduction in solvent waste and energy consumption. nih.gov While specific examples detailing the flow synthesis of this compound are not extensively documented in the provided search results, the principles of continuous-flow amide bond formation are well-established and directly applicable. chimia.ch

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of chiral analogs of this compound is of significant interest, particularly for applications in pharmaceuticals and materials science where specific stereoisomers are often required for desired biological activity or material properties.

Asymmetric Synthesis Techniques for this compound Enantiomers

Asymmetric synthesis provides a powerful tool for accessing enantiomerically pure or enriched compounds. For the synthesis of chiral amines and their derivatives, several biocatalytic and chemical methods have been developed. nih.govsymeres.com Biocatalytic approaches, utilizing enzymes such as transaminases, can offer high stereoselectivity under mild reaction conditions. nih.gov These enzymes catalyze the transfer of an amino group to a prochiral ketone, yielding a chiral amine with high enantiomeric excess. nih.gov

Chemical methods for asymmetric amine synthesis often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For example, the reduction of imines using a chiral catalyst can produce chiral amines with high enantioselectivity. researchgate.net Another approach is the asymmetric alkylation of glycine (B1666218) derivatives, where a chiral auxiliary directs the stereoselective addition of an alkyl group. mdpi.com While the direct asymmetric synthesis of this compound enantiomers is not explicitly detailed in the search results, these established methods for chiral amine synthesis are applicable to its analogs.

Chiral Auxiliaries and Catalysts in this compound Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed. Common chiral auxiliaries include those derived from naturally occurring chiral molecules like amino acids, terpenes, and alkaloids. wikipedia.orgresearchgate.net For instance, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of an enolate, leading to the formation of a new stereocenter with high diastereoselectivity. wikipedia.org

Chiral catalysts, on the other hand, are substances that accelerate a chemical reaction and induce chirality in the product without being consumed in the process. semanticscholar.org A wide variety of chiral catalysts have been developed, including metal complexes with chiral ligands and organocatalysts. semanticscholar.orgmdpi.com For example, chiral rhodium catalysts have been successfully employed in stereoselective cyclopropanation reactions. semanticscholar.org In the context of synthesizing chiral this compound analogs, a chiral catalyst could be used in a key bond-forming step, such as an asymmetric Michael addition or an asymmetric hydrogenation, to establish the desired stereochemistry. mdpi.comnih.gov

The selection of an appropriate chiral auxiliary or catalyst is crucial for achieving high stereoselectivity and depends on the specific reaction and substrate. The table below provides examples of chiral auxiliaries and catalysts and their applications in asymmetric synthesis.

Table 2: Examples of Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

| Type | Example | Application |

|---|---|---|

| Chiral Auxiliary | Pseudoephedrine | Asymmetric alkylation of enolates wikipedia.org |

| Chiral Auxiliary | Camphorsultam | Asymmetric Michael additions and Claisen rearrangements wikipedia.org |

| Chiral Catalyst | Rhodium complexes | Stereoselective cyclopropanation semanticscholar.org |

| Chiral Catalyst | L-proline | Asymmetric Mannich reactions semanticscholar.org |

| Chiral Catalyst | BINOL-derived phosphoric acids | Asymmetric Friedel–Crafts reactions semanticscholar.org |

Scale-Up Considerations and Industrial Synthesis of this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors to ensure an efficient, economical, and environmentally responsible process.

Process Optimization for Large-Scale Production of this compound

Process optimization is critical for the successful scale-up of chemical syntheses. Key parameters that need to be optimized include reaction conditions (temperature, pressure, concentration), choice of solvents and reagents, and purification methods. For the synthesis of this compound, optimizing the esterification and ammonolysis steps in the scalable route would involve fine-tuning the catalyst loading, reaction times, and temperature profiles to maximize yield and minimize by-product formation.

The use of robust and cost-effective starting materials is also a primary consideration for industrial production. While multi-step syntheses involving protecting groups may offer high selectivity, they are often less desirable for large-scale manufacturing due to increased complexity and cost. Therefore, developing a convergent and atom-economical synthetic route is a key objective in process optimization.

Economic and Environmental Aspects of Industrial this compound Synthesis

The environmental impact of chemical manufacturing is an increasingly important consideration. The principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency, should be integrated into the process development. This includes selecting environmentally benign solvents, minimizing the use of stoichiometric reagents in favor of catalytic alternatives, and developing efficient recycling strategies for solvents and catalysts. Life cycle assessment (LCA) can be a valuable tool for evaluating the environmental footprint of a manufacturing process, considering factors such as climate change, fossil fuel consumption, and eutrophication. amazonaws.com

Mechanistic Studies in the Reactivity of 3 Amino N Methylpropanamide

Reaction Mechanisms Involving the Amide Moiety of 3-Amino-N-methylpropanamide

The amide moiety, a secondary amide in this case, is a relatively stable functional group due to resonance stabilization between the nitrogen lone pair and the carbonyl group. This delocalization reduces the electrophilicity of the carbonyl carbon, making amides less reactive than other carboxylic acid derivatives like acyl chlorides or esters. futurelearn.com However, under specific conditions, particularly with heating and in the presence of strong acids or bases, the amide bond can undergo nucleophilic acyl substitution. libretexts.orgarkat-usa.org

Hydrolysis Mechanisms of this compound

Amide hydrolysis cleaves the amide bond to yield a carboxylic acid and an amine. This transformation can be promoted by either acidic or basic conditions, typically requiring heat. jove.com

Acid-Catalyzed Hydrolysis: In an acidic medium, the reaction is initiated by the protonation of the carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. masterorganicchemistry.comyoutube.com A tetrahedral intermediate is formed, followed by a proton transfer to the nitrogen atom, converting the amino group into a better leaving group (methylamine). The carbonyl double bond reforms, expelling the methylamine (B109427). The final products are 3-aminopropanoic acid and methylammonium (B1206745) ion. The protonation of the liberated amine makes this reaction essentially irreversible. youtube.com

Base-Promoted Hydrolysis: Under basic conditions, the reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. libretexts.org This forms a tetrahedral alkoxide intermediate. The subsequent step, the breakdown of this intermediate, is often the rate-determining step for secondary amides at moderate pH. researchgate.neturegina.ca The intermediate collapses, reforming the carbonyl double bond and eliminating the methylamide anion (CH₃NH⁻), a very poor leaving group. This anion then acts as a strong base, deprotonating the newly formed carboxylic acid. The final products after an acidic workup are 3-aminopropanoic acid and methylamine. libretexts.org Studies on similar secondary amides show that this process is often slow and may require forcing conditions like elevated temperatures. arkat-usa.orgumich.edu

Nucleophilic Acyl Substitution Reactions of this compound

Beyond hydrolysis, the amide group of this compound can react with other nucleophiles in nucleophilic acyl substitution reactions, although these are generally less common than for more reactive acyl derivatives. byjus.comlscollege.ac.in The general mechanism involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group (methylamine). futurelearn.com

For instance, alcoholysis (reaction with an alcohol) to form an ester and aminolysis (reaction with another amine) are possible but typically require harsh conditions or specific catalysts. The low reactivity of the amide functional group makes it a stable feature of the molecule under many conditions. lscollege.ac.in

Reactions at the Primary Amine Functionality of this compound

The primary amino group in this compound is a key site of reactivity, acting as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This allows for a variety of bond-forming reactions at the nitrogen center.

Alkylation and Acylation of the Amine Group in this compound

Alkylation: The primary amine can be alkylated by reaction with alkyl halides through a nucleophilic substitution (SN2) mechanism. ucalgary.ca The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a secondary amine. A significant drawback of this method is the potential for overalkylation. jove.commasterorganicchemistry.com The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide to produce a tertiary amine and potentially a quaternary ammonium (B1175870) salt. jove.comwikipedia.org Controlling the reaction to achieve selective mono-alkylation can be challenging. ucalgary.ca

Acylation: The primary amine of this compound readily reacts with acylating agents like acyl chlorides or acid anhydrides in a process known as nucleophilic acylation. orgoreview.comucalgary.ca The reaction proceeds via a nucleophilic addition-elimination mechanism where the amine attacks the electrophilic carbonyl carbon of the acylating agent. savemyexams.comlibretexts.orgchemguide.co.uk This forms a tetrahedral intermediate which then collapses, eliminating a leaving group (e.g., a chloride ion) to form a new, stable amide bond. orgoreview.comjove.com Unlike alkylation, acylation is typically easy to control, as the resulting amide is significantly less nucleophilic than the starting amine due to resonance, preventing further reactions. orgoreview.com This reaction is often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. jove.com

Metal-Free Quinolylation of Primary Amino Groups of Amino Acid Derivatives, Including this compound Analogs

A notable and selective reaction for primary amino groups, such as the one in this compound, is metal-free quinolylation. Research has demonstrated a versatile method for the selective modification of primary amino groups using dihydrooxazolo[3,2-a]quinoliniums. Current time information in Durgapur, IN. This reaction proceeds under mild, metal-free conditions in a solvent like 1-butanol. Current time information in Durgapur, IN.

The process is highly selective for primary amines over other functional groups like secondary amines, amides, and hydroxyl groups. For example, a study showed that the primary amino group of 2-aminobutanamide (B112745) was preferentially N-quinolylated over the acylamino group, achieving a high yield. Current time information in Durgapur, IN. This method provides a "green chemistry" approach to synthesizing N-quinolylated amino acid derivatives, which are important scaffolds in medicinal chemistry. Current time information in Durgapur, IN.

| Reactant (Amino Acid Derivative) | Product Yield (%) | Reference |

| Glycine (B1666218) methyl ester | 95 | Current time information in Durgapur, IN. |

| Alanine methyl ester | 93 | Current time information in Durgapur, IN. |

| Valine methyl ester | 82 | Current time information in Durgapur, IN. |

| 2-Aminobutanamide | 85 | Current time information in Durgapur, IN. |

| Phenylalanine methyl ester | 61 | Current time information in Durgapur, IN. |

Oxidation and Reduction Reactions Involving the Amine in this compound

The primary amine of this compound can undergo oxidation. The oxidation of primary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation can yield hydroxylamines, while stronger oxidation can produce nitroso or nitro compounds. acs.org The conversion of primary amines to nitriles is another possible oxidative pathway, though it often requires specific reagents like an oxoammonium salt or metal catalysts. thieme.deacs.orgresearchgate.net Another biomimetic oxidation strategy can convert primary amines into carboxylic acids using a tandem catalytic system. nih.gov

Reduction of the primary amine group itself is not a typical transformation as it is already in a low oxidation state. However, other functional groups within a molecule containing an amine can be reduced. For instance, amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org In the context of this compound, treatment with LiAlH₄ would likely reduce the secondary amide to a secondary amine, yielding N¹,N³-dimethylpropane-1,3-diamine.

Intramolecular Cyclization and Rearrangement Reactions of this compound Derivatives

The structure of this compound, featuring a primary amine and an N-methylamide separated by an ethylene (B1197577) bridge, provides a versatile scaffold for intramolecular reactions. These reactions, particularly cyclizations and rearrangements, are crucial for the synthesis of complex heterocyclic structures, which are significant motifs in medicinal chemistry and materials science.

The Smiles rearrangement is a classical intramolecular nucleophilic aromatic substitution (SNAr) reaction. chemistry-reaction.comwikipedia.org In its general form, a nucleophilic group (Y-H) linked to an aromatic ring by a connecting chain (Z) displaces a substituent (X) on the ring via an ipso-substitution mechanism. numberanalytics.com For the reaction to proceed, the aromatic ring typically requires activation by electron-withdrawing groups at the ortho or para position to the leaving group X. chemistry-reaction.comwikipedia.org

The reaction proceeds through a spirocyclic Meisenheimer-like intermediate. numberanalytics.comcdnsciencepub.com The key steps involve:

Deprotonation of the nucleophilic group Y-H to generate the active nucleophile Y-.

Intramolecular attack of the nucleophile at the ipso-carbon of the aromatic ring, forming a spirocyclic intermediate. numberanalytics.com

Expulsion of the leaving group X to form the rearranged product.

While specific examples detailing the Smiles rearrangement for this compound itself are not prominent in the literature, its derivatives are well-suited for such transformations. If the primary amino group of this compound is linked to an appropriately activated aryl system, it can serve as the intramolecular nucleophile (Y-H).

A notable variant is the S-N type Smiles rearrangement, which has been observed in natural product biosynthesis. nih.govnih.gov This reaction involves the intramolecular migration of an aryl group from a sulfur atom to a nitrogen atom. nih.gov In one study, a thioether intermediate was hypothesized to undergo an intramolecular S-N Smiles rearrangement, where a free amine acts as the nucleophile to form a new C-N bond, ultimately leading to an aromatic amine. nih.govnih.gov This highlights a plausible pathway for derivatives of this compound where the amino group could displace an aryl thioether.

Furthermore, radical versions of the Smiles rearrangement have been developed, expanding the scope of this transformation beyond traditional ionic pathways. wikipedia.orgacs.org These reactions can proceed under milder conditions and offer alternative synthetic routes.

| Rearrangement Type | Key Features | Relevance to this compound Derivatives |

| Classical Smiles | Intramolecular SNAr; requires activated aryl ring; heteroatom nucleophile (e.g., -NH2, -OH). chemistry-reaction.comwikipedia.orgnumberanalytics.com | The primary amine of a suitable derivative can act as the nucleophile to initiate rearrangement. |

| Truce-Smiles | A carbanion acts as the nucleophile; does not necessarily require an activated aryl ring. wikipedia.orgcdnsciencepub.com | Not directly applicable unless the carbon backbone is further functionalized to support a carbanion. |

| S-N Type Smiles | Involves sulfur-to-nitrogen aryl migration; observed in biosynthetic pathways. nih.govnih.gov | A potential pathway for thioether derivatives to form N-aryl products. |

| Photo-Smiles | Initiated by light; can involve radical zwitterion intermediates and single-electron transfer (SET) processes. acs.org | Offers an alternative, light-mediated synthetic strategy for appropriately designed derivatives. |

The bifunctional nature of this compound makes it a valuable precursor for synthesizing a wide array of N-heterocycles, which are core structures in many biologically active compounds. rsc.orgmdpi.com Intramolecular cyclization, often following an initial intermolecular reaction, is a common strategy.

One prominent approach involves the intramolecular cyclization of olefinic amides. In a general sense, an amide containing an olefinic group can be induced to cyclize by activating the double bond with an electrophile. The amide nitrogen or oxygen then acts as the intramolecular nucleophile, attacking the activated olefin to form a heterocyclic ring. This strategy has been used to access methylthiolated 4H-3,1-benzoxazines and iminoisobenzofurans using a DMSO/SOCl2 system to activate the olefin and install a methylthio group. acs.org

Another powerful method is the tandem preparation of nitrogen heterocycles from ortho-substituted amines via decarboxylative acylation followed by intramolecular cyclization. rsc.org While this example starts from an aniline (B41778) derivative, the principle of forming an amide and then using a tethered nucleophile for cyclization is broadly applicable.

The synthesis of β-amino lactams and lactones, which are important heterocyclic motifs, can be achieved from β-amino acid derivatives through ring-rearrangement metathesis (RRM). rsc.org This domino process involves a ring-opening metathesis (ROM) followed by a ring-closing metathesis (RCM). Although studies have shown that the direct ROM/RCM of some N-allylated amides derived from (oxa)norbornene β-amino acids can be challenging, the methodology represents a viable pathway for constructing fused heterocyclic systems from amino amide precursors. rsc.org

Furthermore, metal-free synthesis of cyclic amidines and oxazines has been achieved through electrophilic activation of amides. This strategy can involve an Umpolung (polarity reversal) cyclization mode, where the reaction of an activated amide with an alkylazide leads to a cyclized product instead of a simple amination product. acs.orgnih.gov The outcome can be sensitive to substituents on the aromatic ring of the amide, with electron-donating groups favoring the cyclization process by stabilizing a key carbocation intermediate. acs.org

| Heterocyclic System | Synthetic Strategy | Precursor Type | Key Findings |

| Fused Quinoxalines | I2-catalyzed one-pot domino reaction involving oxidative decarboxylation and intramolecular cyclization. | N-arylpyrroles/indoles and α-amino acids. | Provides an efficient route to polycyclic N-heterocycles. rsc.org |

| Oxazoles | Iodine-catalyzed decarboxylative domino reaction. | Aryl methyl ketones and α-amino acids (as amine source). | Involves in situ iodination, substitution/oxidation, a Current time information in Bangalore, IN.uzh.ch-H shift, and cyclization. rsc.org |

| Cyclic Amidines | Metal-free electrophilic amide activation (Tf2O) followed by Umpolung cyclization with alkylazides. | α-Aryl amides. | Formation of six- or seven-membered rings; reaction is influenced by electronic properties of the aryl group. acs.orgnih.gov |

| Methylthiolated Benzoxazines | Intramolecular cyclization/methylthiolation of olefinic amides. | Olefinic amides. | Utilizes DMSO/SOCl2 to activate the olefin and introduce the methylthio group. acs.org |

| β-Amino Lactams/Lactones | Ring-Rearrangement Metathesis (ROM/RCM). | N-allylated amides of (oxa)norbornene β-amino acids. | A stereocontrolled route to fused-ring heterocycles, though success can be substrate-dependent. rsc.org |

Computational and Theoretical Mechanistic Investigations for this compound Reactions

Computational chemistry provides powerful tools for understanding the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. pnas.orgrsc.orgarxiv.org For a molecule like this compound, theoretical investigations can elucidate reaction mechanisms, predict reactivity, and explain experimental observations.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure and reactivity of molecules. acs.org It is employed to investigate reaction mechanisms, calculate activation energies, and predict the stability of intermediates and transition states. researchgate.netrsc.orgresearchgate.net

DFT studies on amide reactivity are common. For instance, the mechanism of amide hydrogenation catalyzed by ruthenium pincer complexes has been investigated in detail, revealing a multi-step catalytic cycle and identifying the rate-determining step, which had a calculated free energy barrier of 27.8 kcal/mol. researchgate.net Similarly, DFT has been used to study amide reduction by borane (B79455) (BH3) and alane (AlH3), identifying two possible transition states and confirming that the reaction is thermodynamically favorable. researchgate.nettuengr.com

A crucial aspect of modern DFT calculations is the inclusion of dispersion corrections (e.g., using Grimme's D3 scheme), as neglecting these interactions can lead to inaccurate energy barriers. acs.orgsemanticscholar.org Benchmark studies have shown that functionals like B3LYP-D3 and PBE0-D3 provide good accuracy for calculating activation and reaction energies in transition-metal catalysis. nih.gov The inclusion of dispersion corrections can significantly lower calculated activation barriers (by ~5 kcal/mol in some P450 enzyme systems) and is recommended for all B3LYP-based calculations. acs.orgnih.gov For this compound, DFT calculations would be invaluable for comparing competing reaction pathways, such as N-acylation versus cyclization, by calculating the respective activation energies under various conditions.

| Study Focus | DFT Functional/Method | Key Findings/Applications |

| Amide Hydrogenation | B3LYP | Elucidation of a Ru-catalyzed four-step cycle; identified the rate-determining step with a barrier of 27.8 kcal/mol. researchgate.net |

| Amide Reduction | B3LYP/6-31G(d,p) | Investigated reaction pathways with BH3 and AlH3; identified transition states and determined the rate-determining step. tuengr.comnih.gov |

| Amide Formation | B3LYP/6-31G(d,p) | Used a reaction force approach to analyze potential energy surfaces and the roles of structural vs. electronic rearrangements. nih.gov |

| Enzyme Catalysis | B3LYP-D2/CHARMM27 | Showed that including dispersion corrections significantly lowers activation barriers in P450 enzyme models. acs.orgnih.gov |

| Aza-Wittig Reaction | B3LYP-D3/6-31G** | Demonstrated that including dispersion corrections significantly lowered activation barriers compared to standard B3LYP. semanticscholar.org |

| Thermodynamic Properties | B3LYP-D3(BJ) | Used with adaptive force matching to accurately predict hydration free energies of small molecules. acs.org |

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique provides detailed insights into the dynamic behavior of systems, such as conformational changes in proteins, protein-ligand binding, and solvent effects. nih.govnih.govacs.org

MD simulations are particularly powerful for understanding how a molecule like this compound or its derivatives interact with biological targets or their surrounding environment. uzh.ch For example, MD simulations can be used to:

Predict Binding Affinity: By simulating the interaction of a ligand with a protein, MD can help predict how strongly it will bind. nih.gov

Elucidate Binding Pathways: Simulations can reveal the step-by-step process of a ligand entering and binding to a protein's active site. uzh.chnih.gov

Analyze Conformational Changes: MD shows how both the ligand and the protein change their shape upon binding, which is crucial for biological function. nih.gov

Identify Key Interactions: The simulations highlight specific interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the protein-ligand complex. acs.org

Recent advancements have combined MD simulations with unsupervised deep learning to analyze the vast datasets generated, helping to identify ligand-induced conformational differences and correlate them with binding affinity. rsc.org For this compound, MD simulations could model its interaction with a target enzyme or receptor, revealing its preferred binding mode and the dynamics of the interaction, which would be critical for designing more potent derivatives.

| Simulation Goal | Methodology | Typical Output |

| Protein-Ligand Binding | MD simulation using force fields (e.g., AMBER, CHARMM, GROMOS). uzh.chnih.gov | Binding free energy, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), interaction energy, hydrogen bond analysis. |

| Binding Site Analysis | MD simulations in mixed solvents (e.g., water/ethanol). acs.org | Identification of interaction hot spots (hydrophilic/hydrophobic sites) to guide ligand design. |

| Unbinding Pathway | Constrained MD or steered MD simulations. uzh.chnih.gov | Profile of free energy along a reaction coordinate, revealing the energy landscape of the unbinding process. |

| Conformational Dynamics | Unsupervised deep learning analysis of MD trajectories. rsc.org | Embedding maps correlating ligand-induced dynamics with binding affinity; identification of key residues involved in conformational changes. |

Elucidating a complete reaction pathway involves identifying all intermediates and transition states that connect reactants to products. pnas.org Quantum chemical calculations are essential for this task, providing a theoretical map of the potential energy surface of a reaction. rsc.orgacs.org

A key technique in pathway elucidation is the Intrinsic Reaction Coordinate (IRC) calculation. scm.comrowansci.com An IRC calculation starts from an optimized transition state structure and follows the minimum energy path downhill towards both the reactants and the products. uni-muenchen.deq-chem.com This confirms that a given transition state indeed connects the intended species. rowansci.com The IRC method traces the path in mass-weighted coordinates, which corresponds to the path of maximum instantaneous acceleration. scm.com

The general workflow for elucidating a reaction pathway for a derivative of this compound would be:

Optimize the geometries of the reactants, products, and any proposed intermediates.

Locate the transition state (TS) structure connecting these species using methods like the quasi-Newton method or interpolation techniques (e.g., Nudged Elastic Band, NEB). rsc.org

Perform a frequency calculation on the TS to confirm it is a first-order saddle point (i.e., has exactly one imaginary frequency).

Run an IRC calculation starting from the TS in both the forward and reverse directions to map the reaction path and verify the connection to the correct minima. scm.comuni-muenchen.defaccts.de

These quantum chemical methods allow researchers to computationally screen potential reactions, explore different mechanistic possibilities, and understand the origins of selectivity before extensive and costly experimental investigation. rsc.orgrsc.org

Derivatization and Functionalization of 3 Amino N Methylpropanamide

Synthesis of Substituted 3-Amino-N-methylpropanamide Analogs

The synthesis of analogs of this compound can be achieved by introducing substituents at the nitrogen atom, the alpha-carbon, or by modifying the core propanamide structure.

The primary amine and the alpha-carbon of this compound are common targets for substitution to create a diverse range of analogs.

N-Substituted Derivatives: The terminal amino group can be readily functionalized. For instance, N-alkylation of the amino group on the propanamide can be performed to introduce various substituents. googleapis.com A general route to creating N,N-disubstituted amino propionamide (B166681) derivatives involves the addition of a primary amine to acrylic acid, followed by acylation and further substitution. nih.gov One specific example is the synthesis of 3-amino-N-benzyl-N-methylpropanamide hydrochloride, a tertiary amide that features a benzyl (B1604629) group on the amide nitrogen. googleapis.com The synthesis can proceed via a Mannich reaction, which is a three-component condensation between a ketone, formaldehyde, and an amine like N-methylpropanamide hydrochloride.

Alpha-Substituted Derivatives: Substitution at the C2 (alpha) position of the propanamide backbone introduces chirality and additional functionality. A synthetic route starting from protected amino acids like serine can yield alpha-substituted analogs. asianpubs.org For example, (S)-3-Amino-2-[(tert-butoxycarbonyl)amino]-N-methoxy-N-methylpropanamide has been synthesized from a serine-derived Weinreb amide. asianpubs.org The process involves the conversion of the protected amino acid to the Weinreb amide, followed by mesylation of the hydroxyl group, displacement by an azide (B81097), and finally, reduction of the azide to the primary amine. asianpubs.org This strategy allows for the introduction of a protected amino group at the alpha-position, creating a 2,3-diaminopropanamide scaffold. asianpubs.org

Table 1: Examples of Substituted this compound Derivatives and Synthetic Strategies

| Derivative Class | Example Compound | Synthetic Precursor(s) | Key Reaction Type | Citation |

|---|---|---|---|---|

| N-Substituted | 3-Amino-N-benzyl-N-methylpropanamide | N-methylpropanamide, Benzyl methyl ketone, Formaldehyde | Mannich Reaction | googleapis.com |

| N,N-Disubstituted | 3-((3,4-dichlorophenyl)amino)-N-benzyl-N-methylpropanamide | Acrylic acid, Substituted primary amine | Michael Addition, Acylation | nih.gov |

| Alpha-Substituted | (S)-3-Amino-2-[(tert-butoxycarbonyl)amino]-N-methoxy-N-methylpropanamide | N-Boc-L-serine | Weinreb Amide Synthesis, Azide Displacement, Reduction | asianpubs.org |

Beyond simple substitution, the propanamide backbone itself can be significantly altered, often to create cyclic or conformationally constrained analogs. One advanced strategy involves the use of ynones (alkynyl ketones) derived from amino acids to construct heterocyclic ring systems. asianpubs.org For example, ynones synthesized from the addition of an alkynyllithium reagent to a Weinreb amide derived from 1,2-diaminopropionic acid can be envisioned to undergo cyclization. asianpubs.org This approach modifies the linear propanamide structure into a more rigid, cyclic scaffold, representing a substantial functionalization of the original backbone. asianpubs.org

Incorporation of this compound into Complex Molecular Architectures

The this compound scaffold serves as a valuable building block for the construction of larger, more complex molecules, including peptidomimetics, molecular conjugates, and heterocyclic systems.

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved stability or bioavailability. google.com The this compound moiety, as a β-amino acid derivative, can be incorporated into peptide-like chains. A direct example is the synthesis of peptidomimetics by coupling a this compound intermediate with an amino acid ester. fluorochem.co.uk This creates a new molecule, such as methyl 2-(3-amino-N-methylpropanamido)acetate, which extends the original scaffold into a larger, peptide-mimicking structure. fluorochem.co.uk This demonstrates the utility of this compound as a foundational element for building more elaborate peptidomimetic designs. fluorochem.co.uk

Conjugation of this compound to other molecules is a strategy used to develop compounds with specific biological activities. A notable application is in the synthesis of kinase inhibitors. Research has shown that this compound hydrochloride can be used as a substituent to replace the morpholine (B109124) group in the pan-PI3K inhibitor ZSTK474. nih.govresearchgate.net In this synthesis, the amino group of this compound is condensed with a 4-chloro-1,3,5-triazine derivative, effectively conjugating it to the core inhibitor structure. nih.gov This modification is explored to understand the structure-activity relationship and to develop novel bifunctional inhibitors. nih.gov While the term "prodrug" is often associated with such modifications to improve pharmacological properties, specific prodrugs formally derived from this compound are not extensively detailed in the reviewed literature, which focuses more on its role as a structural component in molecular conjugates. googleapis.comgoogleapis.com

Table 2: Application of this compound in Molecular Conjugates

| Target Molecule Class | Core Scaffold | Role of this compound | Key Reaction | Citation |

|---|---|---|---|---|

| PI3K Inhibitors | 1,3,5-Triazine | Replacement for morpholine substituent | Nucleophilic aromatic substitution | nih.govresearchgate.net |

| Peptidomimetics | Amino acid ester | β-amino acid building block | Amide bond coupling | fluorochem.co.uk |

The flexible backbone of this compound and its derivatives can be used as a starting point for the synthesis of various heterocyclic systems. rsc.org A synthetic strategy has been developed to create 3-amino-2,3-dihydropyrid-4-one systems, which are heterocyclic analogs. asianpubs.org This method utilizes the cyclization of ynones that can be derived from precursors like 1,2-diaminopropionic acid. asianpubs.org The formation of such a six-membered nitrogen-containing ring from a linear amino amide precursor is a prime example of how the 3-aminopropanamide (B1594134) framework can be transformed into complex heterocyclic architectures. asianpubs.org

Stereochemical Control in this compound Derivatization

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly when preparing biologically active molecules. Since this compound is an achiral molecule, the introduction of one or more stereocenters during its derivatization must be carefully controlled to yield the desired stereoisomer. The spatial arrangement of atoms in these derivatives can profoundly influence their physical, chemical, and pharmacological properties. Methodologies for achieving such control typically involve the use of chiral catalysts, auxiliaries, or reagents to favor the formation of one stereoisomer over others.

Diastereoselective and Enantioselective Transformations of this compound

The generation of chiral centers from a prochiral substrate like this compound can be achieved through various enantioselective and diastereoselective reactions. These transformations aim to produce a single desired stereoisomer with high purity.

Enantioselective Synthesis: Enantioselective synthesis involves the preferential formation of one enantiomer over the other. This is often accomplished using chiral catalysts. A relevant example is the asymmetric α-alkylation of glycine (B1666218) Schiff bases, which can be applied to synthesize chiral phenylalanine derivatives that incorporate an N-methylpropanamide structure. nih.gov In these reactions, phase-transfer catalysts derived from Cinchona alkaloids can direct the alkylation to produce either the (R)- or (S)-enantiomer in excellent yields and high enantiomeric excess (ee). nih.gov For instance, the alkylation of a glycine Schiff base with substituted benzyl bromides using pseudoenantiomeric phase-transfer catalysts allows for the synthesis of a range of unnatural α-amino acid derivatives with controlled stereochemistry. nih.gov

Another powerful method for achieving enantioselectivity is through enzymatic transformations. tandfonline.com Amidases, for example, can exhibit high enantioselectivity in the hydrolysis of racemic amides. tandfonline.com In a process relevant to propanamide structures, an S-enantioselective amidase from Arthrobacter sp. was used for the kinetic resolution of (±)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. tandfonline.com This enzymatic hydrolysis selectively converts the (S)-amide to the corresponding (S)-acid, leaving the unreacted (R)-amide with high enantiomeric purity. tandfonline.com Such biocatalytic methods offer a highly efficient route to chiral building blocks. tandfonline.comresearchgate.net

Diastereoselective Synthesis: Diastereoselective reactions are employed when a molecule already contains a stereocenter and a new one is being created, or when two new stereocenters are formed simultaneously. The goal is to control the relative configuration between these centers. A key strategy involves Lewis acid-mediated reductions. In the synthesis of the natural product Nervione, a crucial step involved the highly diastereoselective reduction of a ketone derivative containing a propanamide moiety. nih.gov The choice of Lewis acid and reducing agent was found to be critical in controlling the stereochemical outcome, leading to the desired diastereomer. nih.gov

A proposed transition state model for such reactions suggests that the Lewis acid coordinates to both the ketone and the amide carbonyl oxygen atoms, creating a rigid cyclic intermediate. The hydride reagent then attacks from the less sterically hindered face, leading to the preferential formation of one diastereomer. nih.gov The table below summarizes the results of a study on the Lewis acid-mediated diastereoselective reduction of a benzofuran-propanone derivative, illustrating the influence of different reagents on the diastereomeric ratio (d.r.). nih.gov

| Entry | Lewis Acid | Reducing Agent | Solvent | Ratio (syn:anti) | Yield (%) |

|---|---|---|---|---|---|

| 1 | - | NaBH4 | MeOH | 1:1.3 | 95 |

| 2 | - | DIBAL-H | Toluene | 1:1.2 | 92 |

| 3 | - | Zn(BH4)2 | CH2Cl2 | 1:1.1 | 96 |

| 4 | MgBr2·OEt2 | NaBH4 | THF | 1:1.5 | 94 |

| 5 | CeCl3·7H2O | NaBH4 | THF/MeOH | 2.5:1 | 95 |

| 6 | Ti(Oi-Pr)4 | NaBH4 | THF | 1:2.5 | 92 |

| 7 | TiCl4 | NaBH4 | THF | >20:1 | 91 |

Data derived from a study on the diastereoselective reduction of (R)-N,N-Diethyl-6-(2-hydroxypropanoyl)-4-methoxybenzofuran-5-carboxamide. nih.gov

Impact of Stereochemistry on Derivative Properties of this compound

The specific three-dimensional arrangement of atoms in a chiral molecule is fundamental to its interaction with other chiral entities, such as biological receptors, enzymes, and other proteins. Consequently, the stereochemistry of derivatives of this compound can have a profound impact on their biological activity and pharmacological profiles. unibo.it Enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and even toxicity. unibo.itresearchgate.net

A clear example of this principle can be found in studies of sodium channel blockers related to tocainide (B1681335), which share structural similarities with propanamide derivatives. researchgate.net Research on chiral analogues of tocainide revealed that stereochemistry can modulate the use-dependent behavior of these compounds. researchgate.net For instance, in a series of β-proline-like derivatives, the position of the chiral center and the stereoconfiguration were shown to influence the potency and effectiveness of the compounds as sodium channel blockers. researchgate.net The introduction of a benzyl group on the amine nitrogen further enhanced the drug's effectiveness, with distinct differences observed between stereoisomers. researchgate.net

The table below illustrates the stereoselective behavior of chiral tocainide analogues, showing the difference in potency (IC₅₀) for blocking sodium channels.

| Compound | Stereoisomer | IC₅₀ (µM) for Tonic Block | Use-Dependent Block |

|---|---|---|---|

| Mexiletine Analog (Me2) | S-(-)-Me2 | 108 | Remarkable |

| R-(+)-Me2 | - | Less pronounced | |

| Benzyl-Toc Analogue | (R)-Isomer | Higher Potency | Significant |

| (S)-Isomer | Lower Potency | Significant |

Data conceptualized from studies on chiral sodium channel blockers. researchgate.net

This differentiation in activity arises because the binding site of a biological target is itself chiral. One enantiomer may fit perfectly into the binding pocket, leading to a strong therapeutic effect, while the other enantiomer may bind weakly or not at all. In some cases, the "inactive" enantiomer can even be responsible for undesirable side effects. unibo.it Therefore, controlling the stereochemistry during the derivatization of this compound is not merely a synthetic challenge but a crucial step in developing safe and effective chemical agents.

Biological and Pharmaceutical Research Applications of 3 Amino N Methylpropanamide and Its Analogs

Biological Activities of 3-Amino-N-methylpropanamide Derivatives

The incorporation of N-methylated amino acid moieties, a key feature of this compound, into larger peptide structures has been investigated as a strategy to enhance antimicrobial properties. N-methylation can improve the pharmacokinetic profile of biologically active peptides by increasing their stability against enzymatic degradation. researchgate.net

In one study, analogs of the antimicrobial peptide Anoplin were synthesized with N-methyl amino acids at sites typically vulnerable to enzymatic cleavage. nih.gov This modification resulted in lipopeptide analogs with dramatically increased stability against degradation by trypsin and chymotrypsin, showing increases of 104 to 106 times compared to the native peptide. nih.gov These N-methylated analogs also retained potent antimicrobial activity in environments containing physiological salts and serum. nih.govbohrium.com The mechanism of action for these derivatives involves rapid bactericidal effects achieved by disrupting the bacterial cell membrane. bohrium.comresearchgate.net

Further research on other antimicrobial peptides demonstrated that substitution with N-methyl amino acids can yield analogs with similar or, in some cases, enhanced antibacterial activity, particularly against P. aeruginosa. nih.gov While some N-methylated analogs showed slightly higher Minimum Inhibitory Concentration (MIC) values against E. faecalis, the strategy proved effective for modulating therapeutic properties. nih.gov These studies highlight that N-methylation is a viable approach for designing more robust antimicrobial agents with improved stability and potent activity. researchgate.net

Table 1: Antimicrobial Activity of N-Methylated Peptide Analogs

| Peptide Analog | Modification | Target Organism | Observed Effect | Reference |

|---|---|---|---|---|

| Anoplin Analogs (Cn-M3.6/M4.7/M5.7) | N-methylation and N-terminal fatty acid conjugation | Gram-positive and Gram-negative bacteria | Increased proteolytic stability by 104-106 times; potent antimicrobial activity. | nih.gov |

| C10:0-A2 & TA4 Analogs | Substitution with N-methyl amino acids | P. aeruginosa, E. faecalis | Similar or greater activity against P. aeruginosa; slightly higher MIC against E. faecalis. | nih.gov |

| C12-M3.6/M4.7/M5.7 | N-methylation and C12 fatty acid conjugation | P. aeruginosa, S. aureus | Optimal antimicrobial activity; inhibition of biofilm formation. | bohrium.com |

Analogs of this compound have been extensively studied as inhibitors of various enzyme classes, demonstrating the versatility of this chemical scaffold in designing targeted therapeutic agents.

Pyridoxal 5'-phosphate (PLP)-dependent enzymes are crucial for a wide range of metabolic reactions. nih.gov Analogs of 3-amino-2,3-dihydropyrid-4-one have been synthesized and investigated as mechanism-based inhibitors of BioA, a PLP-dependent aminotransferase essential for biotin (B1667282) biosynthesis in Mycobacterium tuberculosis. These analogs were designed to improve upon the activity of amiclenomycin, a natural antibiotic that acts as a mechanism-based inhibitor of BioA. The synthetic strategy focused on creating heterocyclic analogs, such as dihydro-4-pyridone, which were rationally designed to have a lower pKa of their α-protons to enhance the rate of enzyme inactivation. The dihydro-4-pyridone analog demonstrated improved enzyme inhibition, as measured by its kinact value against BioA, confirming its function as a covalent mechanism-based inhibitor that labels the PLP cofactor.

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. A series of irreversible EGFR inhibitors has been developed based on a 3-aminopropanamide (B1594134) fragment linked to either a 4-anilinoquinazoline (B1210976) or a 4-anilinoquinoline-3-carbonitrile (B11863878) core. These compounds are designed to act as "pro-drugs" for acrylamide-based inhibitors. While the acrylamide (B121943) warhead is effective at alkylating a key cysteine residue (Cys797) in the EGFR kinase domain, its high reactivity can lead to off-target effects and rapid metabolic deactivation.

The 3-aminopropanamide derivatives are designed to be stable extracellularly but undergo selective activation within the intracellular environment. Inside the cell, they are thought to undergo elimination to release a reactive acrylamide derivative that can then covalently bind to EGFR. Several of these 3-aminopropanamide compounds proved to be as effective as their acrylamide counterparts in inhibiting EGFR autophosphorylation in A549 lung cancer cells. Notably, these derivatives also suppressed the proliferation of gefitinib-resistant H1975 cancer cells, which harbor the T790M mutation in EGFR, at significantly lower concentrations than gefitinib.

Table 2: EGFR Inhibition by 3-Aminopropanamide Derivatives in H1975 Cells

| Compound | Core Structure | Effect on EGFR Autophosphorylation | Activity in Gefitinib-Resistant Cells | Reference |

|---|---|---|---|---|

| UPR1282 | 4-Anilinoquinazoline | IC50 = 0.08 µM | Inhibited cell growth at lower concentrations than gefitinib. | |

| UPR1268 | 4-Anilinoquinazoline | IC50 = 0.15 µM | Inhibited cell growth at lower concentrations than gefitinib. | |

| Compound 5 | 4-Anilinoquinazoline | Inhibition >95% (at 1h) | Suppressed proliferation. | |

| Compound 20 | 4-Anilinoquinoline-3-carbonitrile | Not specified | Blocked mutated (T790M) EGFR-TK activity. |

While specific research on 3-amino-N-cyclopropyl-2-hydroxyalkanamide derivatives is limited, broader studies on related amino acid derivatives demonstrate their potential as inhibitors of serine and cysteine proteases. Cysteine proteases, such as cathepsins, are implicated in various pathological conditions, including tumor progression and bone remodeling. nih.gov

Research into nitrile-type inhibitors has led to the design of 3-cyano-3-aza-β-amino acid derivatives as potent inhibitors of human cysteine cathepsins K, S, B, and L. nih.gov These compounds act as covalent-reversible inhibitors and have shown exceptional potency, particularly against cathepsin K, with very low Ki values down to the picomolar range. nih.gov The inhibitory potency was found to be influenced by the substituents, with bulky aromatic moieties improving interactions with the enzymes' active sites. nih.gov This research provides a strong rationale for exploring similar scaffolds, such as those based on this compound, for the development of novel protease inhibitors.

Derivatives containing amine functionalities are prominent in the study of receptor modulation, particularly within the central nervous system. For instance, various compounds have been developed to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are crucial for learning, memory, and synaptic plasticity. nih.gov

One class of modulators, 3-benzazepine derivatives, has been identified as selective NMDA receptor antagonists. nih.gov These compounds exert their effect through an allosteric mechanism, binding to the ifenprodil (B1662929) pocket at the amino-terminal domain of the receptor. This binding event restricts the movement of protein domains necessary for channel opening, resulting in inhibition of the receptor. nih.gov The development of such selective receptor modulators is a promising avenue for therapeutic applications in neurological disorders. nih.gov The structural elements of this compound make its derivatives potential candidates for exploration as modulators of NMDA or other related receptors.

Receptor Modulation by this compound Derivatives

HIV Capsid Modulators Based on Phenylalanine Derivatives

The Human Immunodeficiency Virus (HIV) capsid protein (CA) is a critical component for viral replication, playing essential roles in both the early and late stages of the viral life cycle. This makes it a prime target for antiviral drug development. Phenylalanine derivatives built upon a propanamide framework have emerged as potent HIV capsid modulators.

A key example is the compound PF-3450074 (PF74), a peptidomimetic molecule derived from phenylalanine. mdpi.commedchemexpress.com PF74 binds to a conserved pocket at the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA subunits within the viral capsid hexamer. mdpi.comresearchgate.netnih.gov This binding action interferes with the delicate balance of capsid stability, leading to a dual-stage inhibitory profile. In the early stage of infection, PF74 is thought to disrupt the normal uncoating process of the viral core. mdpi.com In the late stage, it interferes with the proper assembly of new viral particles. mdpi.com

Research has focused on creating analogs of PF74 to improve its antiviral potency and, crucially, its metabolic stability, which is a significant limitation of the parent compound. nih.govnih.gov Structural modifications have led to the discovery of several promising derivatives with enhanced activity against both HIV-1 and HIV-2. For instance, compound 7t , a low-molecular-weight phenylalanine derivative, demonstrated remarkable antiviral activity, surpassing PF74's potency by more than 12-fold against HIV-1 and 14-fold against HIV-2. nih.gov Similarly, other modifications, such as the introduction of a 5-hydroxyindole (B134679) group, have yielded analogs with up to 20-fold improved potency over PF74. nih.gov

Table 1: Anti-HIV Activity of Selected Phenylalanine-Propanamide Derivatives

| Compound | Modification from PF74 Scaffold | Anti-HIV-1 Activity (EC₅₀, µM) | Anti-HIV-2 Activity (EC₅₀, µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| PF74 | Parent Compound | 0.50 - 0.72 | 1.76 | >258 |

| 7t | Low-molecular-weight derivative | 0.040 | 0.13 | 2815 |

| I-19 | Synthesized via Ugi four-component reaction | 2.53 | - | >42 |

| FTC-2 | 2-pyridone-bearing derivative | 5.36 | >15.83 | >49 |

| TD-1a | 2-pyridone-bearing derivative | 16.81 | 4.86 | >5 |

| Analog 15 | Imidazole (B134444) ring replacement | 0.31 | - | - |

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. A lower EC₅₀ indicates a more potent compound. Selectivity Index (SI) is the ratio of the cytotoxic concentration to the effective concentration; a higher SI indicates a safer compound.

These findings underscore the potential of the phenylalanine-propanamide scaffold in developing novel and potent HIV capsid inhibitors with improved pharmacological profiles.

Other Pharmacological Activities of this compound Derivatives

Beyond their antiviral capabilities, derivatives of the 3-aminopropanamide structure have been explored for other therapeutic uses. A notable area of investigation is their potential as hypolipidemic agents for managing high cholesterol and triglyceride levels.

A series of 3-amino-2-methyl-1-phenylpropanones demonstrated significant lipid-lowering activity in rodent models. nih.gov These compounds were effective at reducing both serum cholesterol and triglyceride levels when administered orally or via injection. nih.gov Certain analogs showed superior activity compared to standard drugs like lovastatin (B1675250) and clofibrate (B1669205) at their therapeutic doses. nih.gov

For example, compound 17 (2-methyl-3-(4-pyrrolidinocarbonyl-methylpiperazin-1-yl)-1-(4-fluorophenyl) propanone) was particularly effective, reducing serum triglyceride levels by 54% and cholesterol by 42% in mice. nih.gov In rats, this compound also significantly lowered cholesterol and triglyceride levels in the aorta, suggesting a potential role in preventing atherosclerosis. nih.gov The mechanism of action appears to involve the reduction of chylomicrons, VLDL (very-low-density lipoprotein), and LDL (low-density lipoprotein) cholesterol and triglycerides, while simultaneously elevating beneficial HDL (high-density lipoprotein) cholesterol. nih.gov

Table 2: Hypolipidemic Activity of 3-Amino-2-methyl-1-phenylpropanone Analogs in Mice

| Compound | % Reduction in Serum Cholesterol | % Reduction in Serum Triglycerides |

|---|---|---|

| 4 (2-Methyl-3-(perhydroazepin-1-yl)-1-phenylpropanone) | 63% | 33% |

| 5 (3-(4-methylpiperazin-1-yl)-1-phenylpropanone) | 58% | 37% |

| 17 (2-methyl-3-(4-pyrrolidinocarbonyl-methylpiperazin-1-yl)-1-(4-fluorophenyl) propanone) | 42% | 54% |

Data reflects treatment at 8 mg/kg/day for 16 days. nih.gov

These findings indicate that the 3-aminopropanamide backbone is a versatile scaffold that can be adapted to target different biological pathways, including lipid metabolism.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Elucidation of Key Pharmacophoric Features for this compound Analogs

Structure-activity relationship (SAR) studies are crucial for understanding which parts of a molecule, or pharmacophores, are essential for its biological activity. For the phenylalanine-based HIV capsid inhibitors, SAR studies have identified several key features responsible for their interaction with the HIV CA protein.

The structure of the lead compound, PF74, can be broken down into three main components:

The Phenylalanine Core: This central part of the molecule is critical for activity. Its benzyl (B1604629) group fits into a hydrophobic pocket within the N-terminal domain (NTD) of a CA monomer, establishing important interactions with residues such as Met66 and Leu69. mdpi.comnih.gov

The Acylamino Linker: This linker region forms crucial hydrogen bonds with residues Asn57 and Gln63 of the CA protein, anchoring the molecule in the binding site. nih.govmdpi.com

The Indole (B1671886) Moiety: This group extends into a solvent-exposed region and interacts with the C-terminal domain (CTD) of an adjacent CA subunit. A key cation-π interaction with the residue Lys70 is vital for the compound's high affinity and potent antiviral effect. mdpi.commdpi.com

Molecular modeling and structural analysis have confirmed that these interactions are essential for the stabilizing/destabilizing effect of the compounds on the capsid structure. mdpi.com The precise orientation of these three pharmacophoric elements within the binding pocket is what drives the biological activity.

Optimization of Biological Activity Through Structural Modifications of this compound

With an understanding of the key pharmacophoric features, researchers can make targeted structural modifications to optimize the biological activity of these compounds. For the phenylalanine-based HIV inhibitors, the goal has been to enhance potency, improve metabolic stability, and broaden the spectrum of activity.

One of the most significant challenges with PF74 is its poor metabolic stability, largely due to the N-methyl group on the aniline (B41778) moiety and the indole ring, which are susceptible to oxidative metabolism. semanticscholar.org Several successful optimization strategies have been employed:

Modification of the Indole Ring: Replacing the electron-rich indole ring with other groups has been a fruitful strategy. For example, replacing it with an imidazole ring led to compound 15 , which retained potent anti-HIV activity (EC₅₀ = 0.31 µM) while showing substantially enhanced metabolic stability (half-life of 27 minutes compared to 0.7 minutes for PF74). mdpi.comsemanticscholar.org Adding a hydroxyl group to the 5-position of the indole ring also dramatically increased potency. nih.gov

Linker and Core Modifications: Introducing conformational constraints, for instance by creating cyclic structures within the molecule, has been explored to improve binding affinity and stability. semanticscholar.org

Low-Molecular-Weight Derivatives: Simplifying the structure by removing non-essential parts led to compounds like 7t , which not only had superior potency but also a 110-fold improvement in metabolic half-life in human liver microsomes compared to PF74. nih.gov

Table 3: Effect of Structural Modifications on Metabolic Stability and Potency

| Compound | Key Structural Modification | Anti-HIV-1 Potency (EC₅₀, µM) | Metabolic Half-life (t₁/₂, min) |

|---|---|---|---|

| PF74 | Parent Compound | 0.50 | 0.7 |

| 7t | Low-molecular-weight derivative | 0.040 | 77.0 |

| 15 | Imidazole ring replaces indole moiety | 0.31 | 27.0 |

Metabolic half-life measured in human liver microsomes. nih.govsemanticscholar.org

These examples demonstrate that systematic modification of the this compound (and its phenylalanine analog) scaffold can lead to significant improvements in drug-like properties, transforming a promising lead compound into a potential clinical candidate.

Drug Discovery and Development Potential of this compound Scaffolds

Lead Identification and Optimization using this compound Frameworks

The this compound framework, particularly in the form of the phenylalanine derivative PF74, serves as an excellent case study for this process. PF74 was identified as a potent inhibitor of HIV-1 replication that targets the viral capsid. mdpi.com While it was a valuable tool for studying capsid biology, its extremely poor metabolic stability made it unsuitable as a drug candidate. nih.govnih.gov

PF74 became the lead compound for extensive optimization efforts. By applying the SAR insights discussed previously, medicinal chemists designed and synthesized new generations of analogs. This iterative cycle of design, synthesis, and testing led to the identification of compounds with significantly improved characteristics:

Enhanced Potency: Analogs like 7t and 12 showed nanomolar potency, far exceeding that of the original lead compound. nih.govnih.gov

Improved Metabolic Stability: By identifying and replacing the metabolic "hotspots" on PF74, researchers developed compounds like 7t and 15 with dramatically longer half-lives, a critical step toward creating a viable oral medication. nih.govsemanticscholar.org

Broadened Activity: Some new derivatives showed potent activity against HIV-2, which is often less susceptible to drugs designed for HIV-1. nih.gov